molecular formula C12H13NO7S B13348458 Dimethyl 2-((tosyloxy)imino)malonate

Dimethyl 2-((tosyloxy)imino)malonate

Cat. No.: B13348458
M. Wt: 315.30 g/mol
InChI Key: YBUVDTAEWAHHIS-UHFFFAOYSA-N
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Description

Dimethyl 2-((tosyloxy)imino)malonate (chemical formula: C₁₂H₁₃NO₇S) is a malonate ester derivative featuring a tosyloxyimino (TsO-N=) substituent. This compound is structurally characterized by two methyl ester groups and a reactive imino group activated by the electron-withdrawing tosyl moiety. Its synthesis likely involves the imination of dimethyl malonate with hydroxylamine-O-tosylate, followed by purification under controlled conditions. The tosyloxyimino group enhances electrophilicity, making it a versatile intermediate in heterocyclic synthesis, particularly for nitrogen-containing rings such as pyridines or oxazoles .

Properties

Molecular Formula

C12H13NO7S

Molecular Weight

315.30 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate

InChI

InChI=1S/C12H13NO7S/c1-8-4-6-9(7-5-8)21(16,17)20-13-10(11(14)18-2)12(15)19-3/h4-7H,1-3H3

InChI Key

YBUVDTAEWAHHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of dimethyl malonate with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include symmetrical dialkyl- and diarylamines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Dimethyl 2-((tosyloxy)imino)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong C-nucleophiles to form new carbon-nitrogen bonds. The oxime group acts as an electrophilic center, facilitating the nucleophilic attack by alkyl- and arylmetals . This reaction mechanism is crucial for its applications in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Malonate Derivatives

Structural and Functional Group Variations

Diethyl 2-((Tosyloxy)imino)malonate
  • Structure: Ethyl ester counterparts (C₁₄H₁₇NO₇S) instead of methyl groups.
  • However, the higher lipophilicity may improve solubility in organic solvents .
  • Applications: Limited commercial availability (0 suppliers listed), suggesting niche use compared to dimethyl analogs .
Dimethyl 2-(4-Aminophenyl)malonate
  • Structure: Aromatic amine substituent (C₁₂H₁₃NO₄).
  • Properties: Melting point (105–107°C) and solubility in chloroform/DMSO differ due to the polar amino group. The amine enhances reactivity in condensation reactions, such as forming Schiff bases or heterocycles .
  • Synthesis : Likely involves Friedel-Crafts alkylation or Ullmann coupling, contrasting with the imination route of the target compound .
Dimethyl 2-(Benzyloxy)-2-methylmalonate
  • Structure : Benzyl-protected hydroxyl and methyl groups (C₁₃H₁₆O₅).
  • Stability : Requires stringent storage precautions (e.g., moisture-free conditions), indicating sensitivity to hydrolysis. The benzyloxy group enables deprotection strategies in multi-step syntheses .
Di-t-Butyl Malonate Derivatives
  • Structure: Bulky t-butyl esters (e.g., C₁₉H₂₇NO₆).
  • Reactivity: Steric hindrance reduces enolate formation efficiency but improves stability in acidic conditions. Used in oxindole synthesis via tandem reduction-cyclization .

Key Differences :

  • The tosyloxyimino group in the target compound offers unique electrophilicity for imino-directed cyclizations, unlike conventional malonates used in enolate chemistry .
  • Steric and electronic effects from substituents (e.g., t-butyl, benzyloxy) dictate reaction pathways: bulky groups hinder enolate formation but enhance stability, while electron-withdrawing groups (e.g., TsO-) accelerate electrophilic substitutions .

Physical and Spectroscopic Properties

Property Dimethyl 2-((Tosyloxy)imino)malonate Diethyl Analog Dimethyl 2-(4-Aminophenyl)malonate
Molecular Weight 315.3 g/mol 343.3 g/mol 235.2 g/mol
Melting Point Not reported Not reported 105–107°C
Solubility Likely polar aprotic solvents Ethanol, DCM Chloroform, DMSO
Spectral Data IR: N=O stretch (~1250 cm⁻¹) Similar N=O stretch NMR: Aromatic protons (~7 ppm)

Notes:

  • The target compound’s imino and tosyl groups result in distinct IR/NMR signatures (e.g., sulfonyl S=O at ~1350 cm⁻¹) .
  • Solubility trends correlate with substituent polarity: aromatic amines enhance polarity, while ethyl esters increase lipophilicity .

Industrial and Research Relevance

  • Pharmaceuticals : Malonate salts (e.g., MMV688533 in ) demonstrate the role of counterions in bioavailability, a consideration if the target compound forms salts .

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